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Compound of Interest

Compound Name: Dimethyl octadecylphosphonate

Cat. No.: B1634254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dimethyl
octadecylphosphonate. Due to the limited public availability of experimental spectra for this

specific compound, this guide combines expected spectral characteristics based on its

chemical structure with data from analogous compounds and detailed, standardized

experimental protocols. This approach offers a robust framework for researchers working with

or synthesizing this molecule.

Chemical Structure and Properties
IUPAC Name: 1-dimethoxyphosphoryloctadecane

CAS Number: 25371-54-4

Molecular Formula: C₂₀H₄₃O₃P

Molecular Weight: 362.53 g/mol

Appearance: Expected to be a liquid.[1]

Spectral Data Summary
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While direct experimental spectra for dimethyl octadecylphosphonate are not readily

available in public domains, the following tables summarize the expected and analogous

spectral data. This information is crucial for the identification and characterization of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of dimethyl
octadecylphosphonate by providing information about the hydrogen, carbon, and phosphorus

atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 3.70 Doublet 6H P-O-CH₃

The two methoxy

groups are

chemically

equivalent. The

signal is split by

the phosphorus

atom.

~ 1.6 - 1.8 Multiplet 2H P-CH₂-CH₂-

Protons on the

carbon adjacent

to the

phosphorus

atom.

~ 1.2 - 1.4 Multiplet 30H -(CH₂)₁₅-

Bulk signal from

the methylene

groups of the

long alkyl chain.

~ 0.88 Triplet 3H -CH₂-CH₃

Terminal methyl

group of the

octadecyl chain.
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Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.

[2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Notes

~ 52 P-O-CH₃

Carbon of the methoxy groups,

likely showing coupling to

phosphorus.

~ 32 -CH₂-CH₃
Carbon adjacent to the

terminal methyl group.

~ 29-30 -(CH₂)₁₄-

Bulk signal from the internal

methylene groups of the alkyl

chain.

~ 28 (doublet) P-CH₂-CH₂-

Carbon directly bonded to the

phosphorus atom, showing a

large one-bond coupling

constant (¹JCP).

~ 22 -CH₂-CH₂-CH₃
Second to last carbon of the

alkyl chain.

~ 14 -CH₃
Terminal methyl carbon of the

octadecyl chain.

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.

[5][6][7]

Table 3: Predicted ³¹P NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

~ +28 to +32 Multiplet P

The chemical shift is

in the typical range for

alkyl phosphonates.

The signal will be a

multiplet due to

coupling with adjacent

protons unless proton

decoupling is applied.

Note: The predicted chemical shift is based on data for analogous diethyl alkyl phosphonates,

which show shifts in this range.[8][9][10]

Infrared (IR) Spectroscopy
FTIR spectroscopy helps identify the functional groups present in the molecule. For dimethyl
octadecylphosphonate, the spectrum is expected to be dominated by the vibrations of the

P=O, P-O-C, and C-H bonds.

Table 4: Expected FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong
C-H stretching (from the

octadecyl and methyl groups)

1470 - 1450 Medium
C-H bending (methylene and

methyl scissoring)

~ 1250 Strong
P=O stretching (phosphoryl

group)

1050 - 1020 Strong
P-O-C stretching (asymmetric

and symmetric)

~ 720 Weak -(CH₂)n- rocking (for n ≥ 4)
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Note: Expected absorption bands are based on characteristic vibrational frequencies for alkyl

phosphonates.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ion Notes

362 [M]⁺

Molecular ion. Expected to be

of low abundance due to

fragmentation.

347 [M - CH₃]⁺ Loss of a methyl group.

331 [M - OCH₃]⁺ Loss of a methoxy radical.

125 [C₂H₈O₃P]⁺

Fragment corresponding to the

dimethyl phosphonate

headgroup.

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphorus

compounds.[12][13][14]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of dimethyl octadecylphosphonate for ¹H NMR, or 50-100

mg for ¹³C NMR, into a clean, dry vial.[15][16]
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

[15]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[15]

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5

mm NMR tube to remove any particulate matter.[17][18]

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16]

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher corresponding field instrument.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

Spectrometer: 162 MHz or higher corresponding field instrument.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 64-256, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: -50 to +100 ppm.

Reference: 85% H₃PO₄ as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable

solvent like isopropanol and allow it to dry completely.[19]

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid dimethyl octadecylphosphonate sample directly onto the

center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

Acquire the sample spectrum.

Clean the crystal thoroughly after the measurement.

Instrument Parameters:
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Technique: Attenuated Total Reflectance (ATR).[20]

Spectral Range: 4000-400 cm⁻¹.[21]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[21]

Mass Spectrometry (MS)
Sample Preparation and Analysis (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane) to a concentration of approximately 1 mg/mL.

The sample must be volatile, which is expected for this compound, though heating the inlet

may be necessary.[22]

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or

through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

Ionization Mode: Electron Ionization (EI).[22][23]

Electron Energy: 70 eV.[23]

Ion Source Temperature: 150-250 °C.

Mass Range: m/z 50-500.

Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of

dimethyl octadecylphosphonate.
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Workflow for Spectral Analysis of Dimethyl Octadecylphosphonate

Sample Preparation

Spectroscopic Analysis

NMR Experiments

Data Analysis & Structure Elucidation
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Data Processing & Peak Picking

13C NMR
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Final Report & Data Archiving
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Caption: Logical workflow for the spectral characterization of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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